Bolusanthin

Description

Contextualization within Isoflavonoid (B1168493) Chemical Diversity

Isoflavonoids are a major class of phenolic compounds characterized by a C6-C3-C6 carbon skeleton, where a phenyl B-ring is attached to the C-3 position of a heterocyclic pyran C-ring. frontiersin.org This structural arrangement distinguishes them from their isomeric counterparts, the flavonoids. The diversity within the isoflavonoid family is immense, arising from various structural modifications such as hydroxylation, methylation, glycosylation, and prenylation. frontiersin.orgrsc.org These modifications lead to a wide array of subclasses, including isoflavones, isoflavanones, pterocarpans, and rotenoids, each with distinct physicochemical properties and biological activities. rsc.org

Bolusanthin is classified as a 3-hydroxyisoflavanone. researchgate.net The isoflavanone (B1217009) subclass is defined by the saturation of the C2-C3 double bond in the C-ring of the isoflavone (B191592) skeleton and the presence of a carbonyl group at C-4. The "3-hydroxy" designation indicates the presence of a hydroxyl group at the C-3 position. Furthermore, many isoflavonoids, including relatives of this compound found in the same plant species, are prenylated. oup.comnih.gov The addition of a lipophilic prenyl group can significantly enhance the biological activity of the parent compound, likely by facilitating its interaction with cell membranes. oup.comwikipedia.org While this compound itself is not a prenylated isoflavonoid, its co-occurrence with numerous prenylated derivatives in Bolusanthus speciosus is of significant biosynthetic interest. researchgate.netub.bw

Historical Overview of this compound Discovery and Initial Characterization

This compound was first isolated from the seeds of the African tree Bolusanthus speciosus (also known as the Tree Wisteria), a member of the Fabaceae family. researchgate.net This discovery was part of broader phytochemical investigations into the constituents of this plant, which is used in traditional medicine for various ailments. researchgate.netresearchgate.netnih.gov

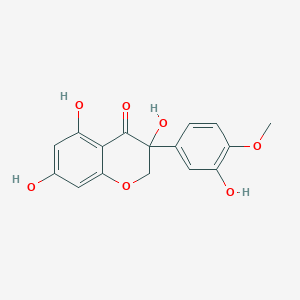

The initial characterization of this compound was achieved through a combination of spectroscopic techniques, including Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net These methods allowed researchers to determine its molecular formula as C₁₆H₁₂O₅ and to elucidate its unique 3-hydroxyisoflavanone structure. researchgate.netontosight.ai Specifically, it was identified as 3,5,7,3'-tetrahydroxy-4'-methoxyisoflavone. scispace.com Subsequent studies on Bolusanthus speciosus have led to the isolation of several other related isoflavonoids, including this compound II, this compound III, and this compound IV, further highlighting the rich and complex isoflavonoid profile of this plant species. ub.bwub.bwnih.gov

Significance of this compound in Phytochemical Research

The significance of this compound in phytochemical research is multifaceted. Firstly, its discovery contributed to the known chemical diversity of isoflavonoids, particularly the relatively rare subclass of 3-hydroxyisoflavanones. researchgate.netmdpi.com The study of such compounds helps to build a more complete picture of the metabolic capabilities of plants and the evolutionary pressures that drive the production of such a vast array of secondary metabolites.

Secondly, the isolation of this compound and its congeners from Bolusanthus speciosus provides valuable data for chemotaxonomy, the classification of plants based on their chemical constituents. The presence of a specific array of isoflavonoids can help to establish relationships between different plant species and genera. researchgate.net

Furthermore, isoflavonoids as a class are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.govfrontiersin.org While research on the specific biological activities of this compound is not as extensive as for some other isoflavonoids, related compounds from Bolusanthus speciosus have demonstrated notable antimicrobial and antioxidant effects. ub.bwnih.gov This suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery and development programs. The study of these compounds can provide insights into structure-activity relationships, guiding the synthesis of new therapeutic agents. rsc.org

Below is a table summarizing the key spectroscopic data that was instrumental in the initial characterization of this compound.

| Spectroscopic Technique | Key Findings for this compound Characterization |

| Mass Spectrometry (MS) | Provided the molecular weight and suggested the molecular formula of C₁₆H₁₂O₅. ontosight.ai |

| ¹H NMR Spectroscopy | Revealed the presence and substitution pattern of the aromatic rings and the specific protons of the isoflavanone core. |

| ¹³C NMR Spectroscopy | Confirmed the carbon skeleton and the presence of key functional groups like hydroxyls and a methoxy (B1213986) group. |

| UV Spectroscopy | Indicated the presence of a phenolic chromophore, characteristic of flavonoids and isoflavonoids. researchgate.net |

| IR Spectroscopy | Showed absorption bands corresponding to hydroxyl and carbonyl functional groups. researchgate.net |

A variety of isoflavonoids have been isolated from different parts of the Bolusanthus speciosus plant, showcasing its rich phytochemical profile.

| Plant Part | Isolated Isoflavonoids |

| Seeds | Genistein, Biochanin A, Orobol, Pratensein, 3'-O-methylorobol, 3'-O-methylpratensein, this compound. researchgate.netukzn.ac.za |

| Root Wood | Derrone, Medicarpan, Genistein, Wighteone, Lupiwighteone, Gancaonin C, 7-hydroxy-4'-methoxyisoflavone, 7,3'-dihydroxy-4'-methoxyisoflavone, Isogancaonin C, this compound III, this compound IV. ub.bwnih.govukzn.ac.za |

| Stem Bark | 4,7,2'-trihydroxy-4'-methoxyisoflavanol, 5,7,3',4'-tetrahydroxy-5'-(2-epoxy-3-methylbutyl)isoflavanone, 5,7,3'-trihydroxy-4'-methoxy-5'-γ,γ-dimethylallylisoflavanone, 5,7,2'-trihydroxy-4'-methoxy-6,5'-di(γ,γ-dimethylallyl)isoflavanone, 5,7,2',4'-tetrahydroxy-8,3'-di(γ,γ-dimethylallyl)-isoflavanone, Derrone, Bolusanthols A-C. researchgate.netscispace.com |

| Root Bark | Bolucarpan A-D, this compound II. ukzn.ac.za |

Structure

2D Structure

3D Structure

Properties

CAS No. |

99365-26-1 |

|---|---|

Molecular Formula |

C16H14O7 |

Molecular Weight |

318.28 g/mol |

IUPAC Name |

3,5,7-trihydroxy-3-(3-hydroxy-4-methoxyphenyl)-2H-chromen-4-one |

InChI |

InChI=1S/C16H14O7/c1-22-12-3-2-8(4-10(12)18)16(21)7-23-13-6-9(17)5-11(19)14(13)15(16)20/h2-6,17-19,21H,7H2,1H3 |

InChI Key |

XCIMIGGTZKYBOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(COC3=CC(=CC(=C3C2=O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Bolusanthin Analogues

Isolation from Bolusanthus speciosus and Related Fabaceae Species

The primary natural source of Bolusanthin and its analogues is Bolusanthus speciosus, a deciduous tree belonging to the Fabaceae family. wikipedia.org Phytochemical investigations of this plant have led to the isolation and characterization of a range of these compounds. Notably, the isoflavone (B191592) this compound was first isolated from the seeds of Bolusanthus speciosus. researchgate.net

Subsequent studies on different parts of B. speciosus have revealed a variety of related isoflavonoids. The stem bark, for instance, has been a rich source of Bolusanthols A, B, and C. nih.gov Further research on the stem bark also led to the identification of Bolusanthols D and E. From the root bark of the same plant, a novel isoflavanone (B1217009) named this compound II was isolated, along with four new pterocarpans designated as Bolucarpans A-D. researchgate.net

While Bolusanthus speciosus is the most well-documented source, other members of the Fabaceae family are known to produce a wide array of isoflavonoids, suggesting the potential for the presence of this compound analogues in other related species. mdpi.com The Fabaceae family is recognized for its chemical diversity, with different genera and species often exhibiting unique isoflavonoid (B1168493) profiles. researchgate.netmdpi.com

The following table summarizes the known this compound analogues and their isolation from Bolusanthus speciosus.

| Compound Name | Plant Source |

| This compound | Bolusanthus speciosus |

| This compound II | Bolusanthus speciosus |

| This compound III | Bolusanthus speciosus |

| This compound IV | Bolusanthus speciosus |

| Bolusanthol A | Bolusanthus speciosus |

| Bolusanthol B | Bolusanthus speciosus |

| Bolusanthol C | Bolusanthus speciosus |

| Bolusanthol D | Bolusanthus speciosus |

| Bolusanthol E | Bolusanthus speciosus |

Distribution within Plant Organs and Tissues

The accumulation of this compound and its analogues is not uniform throughout the Bolusanthus speciosus plant. Different compounds have been found to be localized in specific organs and tissues, indicating a tissue-specific biosynthesis and storage of these metabolites.

Phytochemical analyses have identified various isoflavonoids in the leaves, root bark, root wood, seeds, and stem bark of B. speciosus. researchgate.net The roots and bark are particularly noted for their flavonoid content. cjmgrowers.co.za

The stem bark has been shown to contain a significant diversity of these compounds, including Bolusanthols A, B, C, D, and E. nih.govresearchgate.net The root bark is another important site of accumulation, yielding this compound II, III, and IV. researchgate.net The seeds of B. speciosus are the specific plant part from which this compound was originally isolated. researchgate.net

This differential distribution suggests distinct physiological roles for these compounds in different parts of the plant, potentially related to defense mechanisms or developmental processes.

The distribution of this compound analogues within the various organs of Bolusanthus speciosus is detailed in the table below.

| Plant Organ/Tissue | Isolated this compound Analogues |

| Seeds | This compound |

| Stem Bark | Bolusanthol A, Bolusanthol B, Bolusanthol C, Bolusanthol D, Bolusanthol E |

| Root Bark | This compound II, this compound III, this compound IV |

| Root Wood | Not specified for this compound analogues, but contains other flavonoids. |

| Leaves | Not specified for this compound analogues, but contain other flavonoids. |

Comparative Analysis of this compound Chemotypes across Plant Sources

A chemotype is a chemically distinct entity within a plant species, characterized by differences in the production of secondary metabolites. While specific studies on "this compound chemotypes" are not extensively documented, the principles of chemical variation within the Fabaceae family suggest a strong likelihood of their existence.

The isoflavonoid profiles in plants are known to be influenced by a variety of factors, including genetic makeup, geographical location, and environmental conditions. mdpi.com Variations in the concentration and types of flavonoids are commonly observed among different populations of the same plant species. mdpi.com

Within the broader Fabaceae family, comparative analyses of different species have revealed significant diversity in their isoflavone content. mdpi.comresearchgate.net For instance, studies on various Trifolium and Genista species have demonstrated distinct isoflavonoid profiles, which can be used for chemotaxonomic classification. mdpi.com These variations are attributed to differences in the expression and activity of enzymes involved in the flavonoid biosynthetic pathway.

Given this precedent within the Fabaceae family, it is reasonable to hypothesize that different populations of Bolusanthus speciosus could exhibit quantitative and qualitative differences in their this compound analogue profiles. Such variations could be driven by local environmental pressures, leading to the evolution of distinct chemotypes with potentially different ecological adaptations. However, without direct comparative studies on Bolusanthus speciosus populations from different geographical regions, the existence and nature of this compound chemotypes remain a subject for future research.

Advanced Methodologies for Isolation and Purification of Bolusanthin Compounds

Extraction Techniques for Plant Metabolites Containing Bolusanthins

The initial and critical step in isolating Bolusanthin and its analogues from plant sources, such as the root and stem bark of Bolusanthus speciosus, is the extraction process. ub.bw The choice of extraction method is paramount as it influences the yield and purity of the target metabolites. Both traditional and modern techniques are employed, each with distinct principles and efficiencies.

Conventional methods such as Soxhlet extraction and maceration have been historically used for obtaining flavonoids. mdpi.comnih.gov Soxhlet extraction provides a comprehensive extraction by repeatedly passing fresh, warm solvent over the plant material, though the prolonged exposure to heat can risk degrading thermally unstable compounds. mdpi.comdergipark.org.tr Maceration involves soaking the plant material in a solvent for an extended period and is simpler but can be less efficient and time-consuming. nih.govdergipark.org.tr

Modern extraction techniques offer significant advantages, including higher efficiency, reduced extraction times, and lower solvent consumption. mdpi.com

Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, disrupting the cell structure and enhancing the release of intracellular metabolites. nih.govthieme-connect.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to directly and selectively heat the moisture within the plant cells. sci-hub.semdpi.com This rapid, localized heating causes a buildup of internal pressure, leading to the rupture of the cell wall and the efficient transfer of target compounds into the surrounding solvent. mdpi.comsci-hub.se MAE has been shown to be more effective than conventional techniques for extracting isoflavonoids, sometimes inhibiting the conversion of glycoside malonates into their related glycosides, which can occur during longer, conventional extraction processes. nih.gov

In studies involving Bolusanthus speciosus, sequential extraction with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH), has been effectively used to obtain crude extracts rich in isoflavonoids. ub.bw The selection of the solvent is crucial; for isoflavones, aqueous organic solvents like methanol or ethanol (B145695) are frequently used. thieme-connect.comsci-hub.se

| Method | Principle | Advantages | Disadvantages | Typical Solvents for Isoflavonoids |

| Maceration | Soaking of plant material in a solvent (menstruum) at room temperature for an extended period. nih.gov | Simple, requires minimal equipment, suitable for thermolabile compounds. dergipark.org.tr | Time-consuming, potentially lower extraction efficiency, uses large solvent volumes. dergipark.org.tr | Methanol, Ethanol, Water. mdpi.com |

| Soxhlet Extraction | Continuous extraction with a fresh portion of distilled solvent, allowing for thorough extraction. mdpi.comnih.gov | High extraction efficiency, requires less solvent than maceration. mdpi.com | Lengthy process, potential for thermal degradation of heat-sensitive compounds. mdpi.comdergipark.org.tr | Methanol, Ethanol. nih.govcabidigitallibrary.org |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration and mass transfer. nih.gov | Reduced extraction time, increased yield, lower solvent consumption compared to conventional methods. thieme-connect.com | Equipment cost, potential for free radical formation at high intensity. | Aqueous Methanol, Aqueous Ethanol. nih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to create localized heating of intracellular water, causing cell rupture. mdpi.comsci-hub.se | Very rapid, high efficiency, reduced solvent use, can be automated. sci-hub.senih.gov | Requires specialized equipment, solvent choice is critical (must be transparent to microwaves). | Aqueous Ethanol, Aqueous Methanol. sci-hub.senih.govnih.gov |

Chromatographic Separation Strategies for this compound Isolation

Following extraction, the resulting crude mixture, which contains a multitude of compounds, must be subjected to chromatographic techniques to separate and purify the target this compound compounds.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating and purifying specific compounds from a complex mixture in sufficient quantities for further analysis. waters.com The primary goal is to achieve high purity (often >95%) of the target compound. waters.commdpi.com The process typically involves scaling up a method developed on an analytical HPLC system.

The transition from analytical to preparative scale is a systematic process that requires careful adjustment of several parameters to maintain the separation resolution achieved at the analytical level. lcms.czknauer.net This geometric scaling ensures that the preparative separation mirrors the analytical one, increasing the likelihood of successful purification. lcms.cz

Key Steps in Scaling from Analytical to Preparative HPLC:

Analytical Method Development: An efficient separation is first developed on an analytical column (typically 2-4.6 mm internal diameter) to resolve the target compounds from impurities. lcms.cz Reversed-phase chromatography using a C18 stationary phase is very common for isoflavonoid (B1168493) separation. mdpi.comscialert.net

Determine Maximum Loadability: A loading study is performed on the analytical column to determine the maximum amount of sample that can be injected without significant loss of resolution. ingenieria-analitica.com

Scale-Up Calculation: The flow rate and injection volume are scaled geometrically based on the cross-sectional areas of the analytical and preparative columns. researchgate.net The gradient time must also be adjusted to account for differences in column volume and system dwell volume. ingenieria-analitica.com

Scale-up Factor (SF) = (d_prep²)/(d_anal²)

Flow Rate_prep = Flow Rate_anal × SF

Load_prep = Load_anal × SF (where d_prep is the diameter of the preparative column and d_anal is the diameter of the analytical column)

Fraction Collection: The preparative system is equipped with a fraction collector that is triggered by the detector signal to collect the eluate containing the purified compound as it exits the column. waters.com

Advanced strategies may couple different chromatographic techniques, such as using flash chromatography for a preliminary, rough separation of the crude extract, followed by direct injection of the resulting fractions into a prep-HPLC system for final purification. mdpi.comnih.gov

| Parameter | Analytical HPLC | Preparative HPLC | Rationale for Scaling |

| Column I.D. | 2.1 - 4.6 mm | >10 mm (e.g., 19 mm, 50 mm) | Provides capacity for larger sample loads. researchgate.net |

| Particle Size | <5 µm | 5 - 15 µm or larger | Larger particles reduce backpressure in wider columns, though with lower efficiency. knauer.net |

| Flow Rate | 0.2 - 2 mL/min | 10 - 200+ mL/min | Must be increased proportionally to column diameter to maintain linear velocity. researchgate.net |

| Sample Load | µg to low mg | High mg to grams | The primary goal is to purify a large quantity of the compound. waters.com |

Thin-Layer Chromatography (TLC) is an indispensable, versatile, and cost-effective technique in natural product chemistry. nih.gov It is widely used for the rapid analysis of extracts and fractions during the isolation process for this compound and related flavonoids. ub.bw

Applications in this compound Research:

Monitoring Separations: TLC is used to analyze the fractions collected from column chromatography, allowing researchers to combine fractions containing the same compounds. ukzn.ac.za

Purity Assessment: It provides a quick check on the purity of an isolated compound.

Developing Solvent Systems: Different mobile phases can be quickly tested on a TLC plate to find the optimal solvent system for a larger-scale column chromatography separation.

Bioautography: TLC plates can be sprayed with reagents or microbial cultures to directly identify bands with specific biological activity, such as antioxidant or antimicrobial properties. ub.bwub.bw

In the isolation of flavonoids from Bolusanthus speciosus, TLC analysis on silica (B1680970) gel plates is common. ub.bwnih.gov Visualization of the separated spots is typically achieved by observing the plate under UV light (254 nm and 365 nm) and/or by spraying with a chemical reagent that reacts with the compounds to produce colored spots. d-nb.infoepfl.ch For instance, flavonoids often appear as yellow fluorescing spots after being sprayed with a 1% ethanolic solution of aluminum chloride. epfl.ch In one patent describing the isolation of an isoflavanone (B1217009) from B. speciosus, spots were visualized under short UV light and appeared orange after spraying with a vanillin/sulphuric acid reagent. google.com

Preparative TLC is also a valuable technique where the crude extract is applied as a band onto a thicker silica gel plate. d-nb.inforjpbcs.com After development, the bands corresponding to the target compounds are physically scraped from the plate, and the compound is eluted from the silica with a suitable solvent, yielding a purified sample. d-nb.infousu.ac.id For example, preparative TLC with a hexane/acetone (4:1) mobile phase was used to purify fractions from B. speciosus root bark. ub.bw

| Application | Stationary Phase | Mobile Phase (Solvent System) Examples | Visualization | Reference |

| Analysis of B. speciosus extracts | Silica Gel 60 F₂₅₄ | Benzene:Ethanol:Ammonium Hydroxide (90:10:1); Chloroform:Ethyl Acetate:Formic Acid (5:4:1); Ethyl Acetate:Methanol:Water (40:5.4:5) | UV light, chemical spray reagents | nih.gov |

| Isolation from B. speciosus root bark | Silica Gel | Hexane:Acetone (4:1), with 3 developments | Not specified | ub.bw |

| Isolation from B. speciosus stem bark | Silica Gel | Chloroform:Ethyl Acetate (6:1) | Not specified | ub.bw |

| General Flavonoid Separation | Silica Gel | n-Butanol:Ethyl Acetate:Water (1:2:3) | UV light (254nm), 3% Boric Acid + 10% Oxalic Acid spray | phytopharmajournal.comphytopharmajournal.com |

| General Flavonoid Separation | Silica Gel | Methanol:Chloroform:Hexane (7:2:1) | UV light (365nm), 1% ethanolic aluminum chloride spray | d-nb.info |

Comprehensive Structural Elucidation of Bolusanthin Derivatives

Spectroscopic Characterization of Bolusanthin II, this compound III, and this compound IV

The elucidation of this compound II, III, and IV was achieved through a comprehensive analysis of their spectroscopic data. Each technique provided unique and complementary pieces of the structural puzzle, leading to their unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. savemyexams.com Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, NOESY) experiments, it is possible to map the carbon framework and the connectivity between protons and carbons. libretexts.orgrutgers.edu

For This compound II , ¹H-NMR spectral data revealed the characteristic signals for a 5,7-dihydroxy substituted A-ring and ortho-coupled aromatic protons, indicating a substituted B-ring. researchgate.net The presence of two γ,γ-dimethylallyl (prenyl) groups was also confirmed by their distinctive proton signals. researchgate.net The complete structure was pieced together using 2D NMR techniques. Heteronuclear Multiple Bond Correlation (HMBC) experiments were particularly crucial; for instance, correlations observed between the methylene (B1212753) protons of one prenyl group and carbons C-2′, C-3′, and C-4′ confirmed the placement of this group at the C-3′ position on the B-ring. researchgate.netub.bw

The structure of This compound III was elucidated as 7,2'-dihydroxy-4'-methoxyisoflav-3-ene. ub.bwnih.gov The total synthesis of (±)-Bolusanthin III provided definitive NMR data for structural confirmation. thieme-connect.de The ¹H-NMR spectrum in (CD₃)₂CO showed characteristic signals for the aromatic protons and the isoflav-3-ene core. thieme-connect.de The ¹³C-NMR spectrum displayed the expected number of carbon signals, which were assigned to the corresponding atoms in the structure. thieme-connect.de

This compound IV was identified as 6,6'-dihydroxy-4'-methoxy-2-arylbenzofuran. ub.bwontosight.ai Its structural analysis relied on detailed NMR studies to establish the connectivity of the benzofuran (B130515) core with the substituted phenyl ring. researchgate.net Two-dimensional NMR experiments like HMBC and NOESY are essential for differentiating between potential isomers by establishing long-range H-C correlations and through-space proton proximities, respectively. researchgate.netyoutube.com

Interactive Table 1: Selected NMR Spectroscopic Data for this compound Derivatives

| Compound | Technique | Key Observations | Source(s) |

| This compound II | ¹H-NMR | Signals for 5,7-dihydroxy-8-prenyl A-ring; ortho-coupled protons on B-ring; signals for a second prenyl group. | researchgate.net |

| ¹³C-NMR | Resonances at δ 156.7 and 157.8 indicated a 2′,4′-dihydroxy substitution pattern on the B-ring. | researchgate.net | |

| HMBC | Correlations confirmed the placement of prenyl groups at C-8 and C-3′. | researchgate.netub.bw | |

| This compound III | ¹H-NMR | Aromatic signals at δ 7.28 (d, J=8.4 Hz), 7.01 (d, J=7.8 Hz), 6.70 (d, J=2.4 Hz), etc. Methoxy (B1213986) signal at δ 3.80 (s). | thieme-connect.de |

| ¹³C-NMR | 16 distinct carbon signals including methoxy carbon at δ 55.6 and aromatic/olefinic carbons between δ 100.5 and 161.7. | thieme-connect.de | |

| This compound IV | NMR | Data consistent with a 2-arylbenzofuran structure with specific hydroxylation and methoxylation patterns. | ub.bwontosight.airesearchgate.net |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula.

For This compound II , HREI-MS analysis yielded a molecular ion peak at an m/z (mass-to-charge ratio) of 440.1839. researchgate.net This precise mass is consistent with the molecular formula C₂₅H₂₈O₇, which perfectly matches the structure determined by NMR. researchgate.netub.bw

The initial characterization of This compound , the parent 3-hydroxyisoflavanone, also utilized mass spectrometry to establish its molecular formula as C₁₇H₁₄O₆. researchgate.net Similarly, the identification of this compound III and IV involved MS to confirm their respective molecular weights and formulas. ub.bwnih.gov

UV-Vis and IR spectroscopy provide complementary information for structural elucidation. solubilityofthings.com UV-Vis spectroscopy is used to study electronic transitions and provides information about the chromophores within a molecule. itwreagents.commrclab.com IR spectroscopy is used to identify the specific functional groups present, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation. nih.govitwreagents.com

For the this compound derivatives, UV-Vis spectroscopy helps to confirm the presence of the isoflavonoid (B1168493) core, which acts as the primary chromophore. researchgate.net IR spectroscopy is instrumental in identifying key functional groups. For instance, the IR spectra of these compounds would show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups in the isoflavanones (this compound, this compound II), ether linkages (C-O-C), and aromatic ring (C=C) vibrations, thus confirming the structural features deduced from NMR and MS. researchgate.netpsu.edu

Classification and Relationship of Bolusanthins to Isoflavonoid Subclasses (e.g., Isoflavanones, Isoflav-3-enes, Arylbenzofurans)

Isoflavonoids are a large and structurally diverse class of phenolic compounds characterized by a C₆-C₃-C₆ carbon skeleton. nih.gov They are categorized into several subclasses based on the oxidation level and structural arrangement of the heterocyclic C-ring. nih.govebi.ac.uk The this compound derivatives are excellent examples of this structural diversity.

Isoflavanones : This compound and This compound II belong to the isoflavanone (B1217009) subclass. ub.bwresearchgate.net Isoflavanones are characterized by a saturated heterocyclic C-ring containing a ketone group at the C-4 position. This compound is a 3-hydroxyisoflavanone, while this compound II is a more complex, diprenylated 3-hydroxyisoflavanone. researchgate.netresearchgate.net

Isoflav-3-enes : This compound III is classified as an isoflav-3-ene. ub.bwnih.gov This subclass features a double bond between the C-3 and C-4 positions of the heterocyclic ring. thieme-connect.de Isoflav-3-enes are considered important biosynthetic intermediates for other isoflavonoid classes. researchgate.net

Arylbenzofurans : This compound IV is a 2-arylbenzofuran. ub.bwnih.govontosight.ai Arylbenzofurans are structurally related to isoflavonoids and are often biosynthetically derived from them through rearrangement pathways. They consist of a benzofuran ring system substituted with a phenyl group at the C-2 position. researchgate.netresearchgate.net

The isolation of these distinct subclasses from the same genus, Bolusanthus, highlights the diverse biosynthetic pathways operating within the plant.

Biosynthetic Pathways of Bolusanthin

Role of the Phenylpropanoid Pathway in Isoflavonoid (B1168493) Biosynthesis

The phenylpropanoid pathway is a major route in plant secondary metabolism, responsible for synthesizing a wide array of phenolic compounds from the aromatic amino acid L-phenylalanine. frontiersin.orgnih.govencyclopedia.pub This pathway serves as the essential foundation for the biosynthesis of all flavonoids, including the isoflavonoid class to which bolusanthin belongs. frontiersin.org

The process begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. frontiersin.orgmdpi.com This is followed by a hydroxylation step catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, to form p-coumaric acid. mdpi.comfrontiersin.org The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL) , which attaches a coenzyme A molecule to yield p-coumaroyl-CoA. frontiersin.orgmdpi.comfrontiersin.org

This activated molecule, p-coumaroyl-CoA, is a critical branch-point intermediate. frontiersin.org From here, metabolic flux can be directed towards the synthesis of various classes of compounds, including lignins, stilbenes, and flavonoids. For this compound biosynthesis, p-coumaroyl-CoA enters the flavonoid/isoflavonoid-specific branch of the pathway. frontiersin.orgfrontiersin.org

Enzymatic Steps and Key Intermediates in this compound Formation

The formation of this compound from the precursor p-coumaroyl-CoA involves a sequence of enzymatic reactions characteristic of isoflavonoid biosynthesis, culminating in a final dehydration step mediated by a dirigent-like protein. The key enzymes and intermediates are detailed below.

The first committed step is catalyzed by chalcone (B49325) synthase (CHS) . This enzyme performs a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form a polyketide intermediate that cyclizes to produce naringenin (B18129) chalcone. nih.govfrontiersin.org In many legumes, CHS acts in concert with chalcone reductase (CHR) to produce isoliquiritigenin (B1662430) chalcone instead. nih.gov

This chalcone is then subjected to stereospecific cyclization by chalcone isomerase (CHI) to form a flavanone (B1672756). mdpi.com Type II CHIs, found in legumes, are capable of using isoliquiritigenin to produce the flavanone liquiritigenin. frontiersin.org

A pivotal step in isoflavonoid synthesis is the 2,3-aryl migration of the B-ring on the flavanone core, a reaction catalyzed by isoflavone (B191592) synthase (IFS) , a cytochrome P450 enzyme. frontiersin.orgnih.gov This reaction converts the flavanone (e.g., liquiritigenin) into an unstable 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.org Subsequent dehydration, often carried out by a 2-hydroxyisoflavanone dehydratase (HID) , yields the stable isoflavone (e.g., daidzein). frontiersin.org

The pathway to this compound proceeds further from an isoflavone. This involves a series of reductions and hydroxylations to form a specific isoflavan-4-ol precursor. The final step is the dehydration of this precursor, cis-(−)-(3R,4R)-7,2ʹ-dihydroxy-4ʹ-methoxyisoflavan-4-ol, to form the isoflav-3-ene known as this compound III. clockss.org This reaction is catalyzed by an isoflav-3-ene synthase (I3S) , which is a dirigent domain-containing protein. frontiersin.orgnih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function in Pathway |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the conversion of L-phenylalanine to cinnamic acid. frontiersin.orgmdpi.com |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. mdpi.comfrontiersin.org |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.comfrontiersin.org |

| Chalcone Synthase | CHS | First committed enzyme of the flavonoid branch; synthesizes naringenin chalcone. nih.govfrontiersin.org |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of chalcones to flavanones. frontiersin.orgmdpi.com |

| Isoflavone Synthase | IFS | Key enzyme for isoflavonoids; catalyzes B-ring migration to form a 2-hydroxyisoflavanone. frontiersin.orgnih.gov |

| Isoflavone Reductase | IFR | Reduces the double bond of isoflavones to produce isoflavanones. oup.com |

| Isoflav-3-ene Synthase | I3S | A dirigent protein that catalyzes the final dehydration of an isoflavan-4-ol to an isoflav-3-ene. frontiersin.orgnih.gov |

Genetic Regulation and Gene Expression Studies related to this compound Biosynthesis

While specific gene expression studies on this compound biosynthesis in its native plant, Bolusanthus speciosus, are not currently available, the regulation of the isoflavonoid pathway has been extensively studied in other legumes like soybean (Glycine max) and red clover (Trifolium pratense). nih.govmdpi.comresearchgate.netmdpi.com These studies provide a robust model for the likely regulatory mechanisms controlling this compound production.

The expression of genes encoding biosynthetic enzymes in the phenylpropanoid and isoflavonoid pathways is tightly controlled at the transcriptional level. caldic.commdpi.com This regulation is often orchestrated by a complex interplay of transcription factors (TFs), primarily from the MYB, bHLH (basic helix-loop-helix), and WRKY families. mdpi.comcaldic.comresearchgate.net These TFs bind to specific recognition sites in the promoter regions of pathway genes, thereby activating or repressing their expression in a coordinated manner. mdpi.com

The expression of these regulatory TFs and the pathway genes themselves is often induced by developmental cues and environmental stimuli, such as pathogen attack or symbiotic signaling with rhizobia, for which isoflavonoids act as key signaling molecules. encyclopedia.pubfrontiersin.org It is highly probable that the biosynthesis of this compound in Bolusanthus speciosus is governed by a similar hierarchical regulatory network, where specific TFs respond to internal and external signals to control the expression of the required biosynthetic genes.

Stereochemical Control in this compound Biosynthesis

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of the biosynthesis of many natural products. While the final product, this compound III (an isoflav-3-ene), is achiral, its formation proceeds from a specific chiral precursor, and the reaction is under strict stereochemical control.

This control is exerted by a class of non-catalytic, but functionally essential, proteins known as dirigent proteins (DPs) . Dirigent proteins guide the conformation of a substrate to ensure that a reaction proceeds with a specific stereochemical outcome. In the context of isoflavonoid biosynthesis, dirigent-like proteins have been identified that function as synthases in the final steps. nih.gov

The enzyme responsible for the final step in the synthesis of a closely related isoflav-3-ene is an isoflav-3-ene synthase (I3S), which belongs to the dirigent protein family. nih.gov Research on the homologous pea dirigent protein PsPTS2, which creates a similar isoflav-3-ene, has shown that it exhibits remarkable stereoselectivity. It efficiently catalyzes the dehydration of only the cis-(3R,4R) stereoisomer of its isoflavan-4-ol substrate, while other stereoisomers are poor substrates. The protein is thought to bind the precursor in a specific anti-conformation that positions the hydroxyl group for elimination, leading to the formation of the isoflav-3-ene. This high degree of substrate specificity and conformational control ensures that the metabolic flux is channeled correctly into the desired final product, preventing the formation of unwanted side-products. It is through such a mechanism, mediated by a specific dirigent-like synthase, that the biosynthesis of this compound is precisely controlled.

Mechanistic Molecular and Cellular Biological Activities of Bolusanthin Non Clinical

Antimicrobial Action Mechanisms (In Vitro and Non-Human In Vivo)

Bolusanthin and related flavonoids isolated from the plant Bolusanthus speciosus have demonstrated notable antimicrobial properties in laboratory settings. researchgate.netnih.govmdpi.com These activities have been observed against a range of bacteria and fungi, suggesting a broad spectrum of action. The mechanisms underlying this antimicrobial efficacy are multifaceted, involving various cellular targets within the microbial organisms.

Antibacterial Activities against Specific Bacterial Strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)

Compounds isolated from Bolusanthus speciosus, including this compound III and this compound IV, have shown strong antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com Studies utilizing techniques such as the agar (B569324) overlay method have confirmed the inhibitory effects of these flavonoids on several bacterial strains. nih.gov The activity has been consistently reported against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.netnih.govmdpi.com

The antibacterial spectrum of flavonoids from B. speciosus indicates their potential to interfere with common and essential bacterial life processes.

Table 1: Documented Antibacterial Activity of Flavonoids from Bolusanthus speciosus This table is interactive. Click on the headers to sort.

| Bacterial Strain | Type | Activity Observed | References |

|---|---|---|---|

| Bacillus subtilis | Gram-positive | Strong inhibition | researchgate.netnih.govmdpi.com |

| Staphylococcus aureus | Gram-positive | Strong inhibition | researchgate.netnih.govmdpi.com |

Antifungal and Antiyrast Activities (e.g., Saccharomyces cerevisiae, Candida mycoderma)

In addition to antibacterial effects, flavonoids derived from Bolusanthus speciosus exhibit significant antifungal and antiyeast capabilities. nih.gov Research has documented strong activity against Candida mycoderma. researchgate.netmdpi.com Furthermore, studies have demonstrated the antimicrobial action of these compounds against the yeast Saccharomyces cerevisiae. nih.gov This suggests that the mechanisms of action extend to eukaryotic microbial cells.

Table 2: Documented Antifungal and Antiyeast Activity of Flavonoids from Bolusanthus speciosus This table is interactive. Click on the headers to sort.

| Fungal/Yeast Strain | Type | Activity Observed | References |

|---|---|---|---|

| Candida mycoderma | Yeast | Strong inhibition | researchgate.netnih.govmdpi.com |

Cellular Targets and Pathways in Microbial Organisms

The antimicrobial action of flavonoids, the class of compounds to which this compound belongs, is generally attributed to several potential mechanisms rather than a single target. nih.gov While studies specifically delineating the precise pathway for this compound are limited, the established mechanisms for similar flavonoids provide a strong basis for its potential modes of action. These mechanisms often involve the disruption of essential cellular structures and functions. researchgate.netnih.govmdpi.com

Inhibition of Nucleic Acid Synthesis: One of the primary mechanisms for flavonoids is the inhibition of DNA and RNA synthesis. researchgate.net Certain flavonoids, such as quercetin, are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov This action effectively halts cell division and leads to bacterial death.

Inhibition of Cytoplasmic Membrane Function: Flavonoids can disrupt the integrity and function of the microbial cytoplasmic membrane. nih.gov This can involve altering membrane fluidity or inhibiting membrane-bound enzymes, leading to the leakage of essential intracellular components and subsequent cell death. open.edu

Inhibition of Energy Metabolism: Some flavonoids are known to interfere with microbial energy metabolism. nih.gov They can uncouple the oxidative phosphorylation chain or inhibit ATP synthase, depriving the cell of the energy required for vital processes. researchgate.net

Inhibition of Protein Synthesis: The synthesis of proteins is another key target for antimicrobial flavonoids. researchgate.netmdpi.com This can occur through the inhibition of ribosomal activity, preventing the translation of messenger RNA into proteins, which is essential for all cellular functions. news-medical.net

Disruption of Cell Wall Synthesis: The bacterial cell wall provides structural integrity and protects against osmotic lysis. libretexts.org Some antimicrobial agents function by interfering with the synthesis of peptidoglycan, a major component of the bacterial cell wall, leading to cell lysis. news-medical.net While more characteristic of other antibiotic classes, disruption of cell wall integrity remains a possible mechanism for some flavonoids.

Antioxidant and Radical Scavenging Mechanisms

This compound and associated flavonoids possess significant antioxidant properties, which are primarily attributed to their chemical structure, enabling them to donate hydrogen atoms and neutralize free radicals.

In Vitro Radical Scavenging Assays (e.g., DPPH)

The antioxidant capacity of this compound has been demonstrated through various in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netbiosynth.com The DPPH method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, which results in a color change from violet to yellow, measured spectrophotometrically. mdpi.comnih.gov Flavonoids isolated from the root wood of Bolusanthus speciosus, including this compound III and this compound IV, have shown moderate to strong radical scavenging properties against the DPPH radical. researchgate.net This activity highlights their potential to counteract oxidative damage by neutralizing reactive free radicals.

Modulation of Oxidative Stress Pathways in Cellular Models

Beyond direct radical scavenging, this compound may exert its antioxidant effects by modulating intracellular signaling pathways involved in the oxidative stress response. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govwikipedia.org

One key mechanism involves the regulation of inflammatory pathways that are closely linked with oxidative stress. Specifically, this compound IV has been reported to have strong inhibitory effects on Interleukin-6 (IL-6). nih.gov IL-6 is a pleiotropic cytokine that plays a central role in inflammation and immune responses. testing.comnih.gov By inhibiting cytokines like IL-6, this compound IV can potentially mitigate the inflammatory cascade that both contributes to and results from oxidative stress. This anti-inflammatory action may be mediated through the inhibition of transcription factors like NF-κB, which is a critical regulator of genes involved in inflammation and immunity, including those for IL-6 and TNF-α. nih.gov

Furthermore, flavonoids can influence major signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways, which are essential in regulating cellular processes including inflammation, cell stress response, and apoptosis. thermofisher.comnih.gov Studies suggest a link between this compound III and the MAPK pathway. dntb.gov.ua By modulating MAPK signaling, this compound could influence the expression of various cytoprotective genes and suppress inflammatory responses, thereby reducing cellular oxidative stress. frontiersin.orgresearchgate.net

Immunomodulatory Effects on Non-Human Inflammatory Pathways

This compound's influence on the immune system, particularly its capacity to modulate inflammatory responses, has been a subject of scientific inquiry. Research has focused on its effects on inflammatory pathways in non-human models, providing insights into its potential mechanisms of action at a cellular and molecular level.

Inhibition of Inflammatory Cytokine Production (e.g., IL-6) in Research Models (e.g., Macrophage-mediated inflammation)

Studies utilizing in vitro models, such as macrophage-like cells, have demonstrated that certain compounds can inhibit the production of key pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-stimulated macrophage-like THP-1 cells, which mimic an inflammatory state, the production of Interleukin-6 (IL-6) can be significantly reduced by therapeutic agents. mdpi.com IL-6 is a pleiotropic cytokine with a central role in inflammation and is implicated in the pathophysiology of various inflammatory diseases. plos.org The inhibition of IL-6 production is a key target for anti-inflammatory therapies. mdpi.com

In various research models of inflammation, the reduction of pro-inflammatory mediators is a crucial aspect of immunomodulation. mdpi.com For example, the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-6, and Interleukin-1β (IL-1β) by activated immune cells such as macrophages is a hallmark of the inflammatory response. mdpi.com The ability of a compound to decrease the secretion of these cytokines at both the transcriptional and translational levels is a significant indicator of its anti-inflammatory potential. mdpi.com

The mechanism of cytokine inhibition can be complex, often involving the modulation of specific signaling pathways. mdpi.com For example, the p38 mitogen-activated protein kinase (MAPK) pathway is known to be involved in the regulation of IL-6 expression. mdpi.com Some compounds selectively inhibit the phosphorylation of p38, leading to a downstream reduction in the activation of transcription factors like ATF-2, which in turn suppresses IL-6 gene expression. mdpi.com

Table 1: Effects of Compounds on Inflammatory Cytokine Production in Macrophage Models

| Compound/Agent | Cell Model | Key Cytokine(s) Inhibited | Observed Effect | Reference |

|---|---|---|---|---|

| Javamide-II | Macrophage-like THP-1 cells | IL-6 | Significantly inhibited LPS-induced IL-6 production. | mdpi.com |

| Withaferin A | LPS-stimulated macrophages (from BALB/c mice) | TNF-α, IL-6, IL-1β | Attenuated the secretion and expression of proinflammatory cytokines. | mdpi.com |

| δ-Amyrone | Macrophages | IL-6, TNF-α | Notably inhibited the production of IL-6 and TNF-α. | researchgate.net |

Cellular and Molecular Targets in Immune Cells

The immunomodulatory effects of compounds are often traced back to their interactions with specific cellular and molecular targets within immune cells. cellsignal.com Macrophages, key players in the innate immune system, are a primary focus of such investigations. cellsignal.com These cells can be broadly classified into pro-inflammatory (M1-like) and anti-inflammatory (M2-like) phenotypes, each with distinct functions and marker expressions. cellsignal.com

One of the central signaling pathways governing inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. consensus.app Inhibition of NF-κB signaling is a common mechanism by which anti-inflammatory compounds exert their effects. consensus.app This pathway is critical for the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. mdpi.com

In addition to NF-κB, other transcription factors like Activator Protein-1 (AP-1) are also involved in orchestrating immune responses. consensus.app The modulation of AP-1 activity represents another avenue for immunomodulation. consensus.app Furthermore, the function of immune cells is regulated by a complex network of receptors. For instance, the expression of the class A macrophage scavenger receptor (MSR), which is involved in the uptake of modified lipoproteins, can be transcriptionally inhibited by cytokines like IL-6. nih.gov

T cells, central to adaptive immunity, are also important targets. cellsignal.com Their activation and differentiation into various subsets, such as helper T cells (CD4+) and cytotoxic T cells (CD8+), are tightly regulated processes that can be influenced by therapeutic agents. cellsignal.com

Table 2: Key Cellular and Molecular Targets in Immune Cells

| Target | Immune Cell Type(s) | Function in Immune Response | Modulation by Agents | Reference |

|---|---|---|---|---|

| NF-κB Signaling Pathway | Macrophages, various immune cells | Regulates expression of pro-inflammatory cytokines. | Inhibited by compounds like β-escin. | consensus.app |

| AP-1 Transcription Factor | Various immune cells | Involved in immune response regulation. | Modulated by compounds like β-escin. | consensus.app |

| p38 MAPK Pathway | Macrophages | Regulates IL-6 expression. | Inhibited by compounds like javamide-II. | mdpi.com |

| Class A Macrophage Scavenger Receptor (MSR) | Macrophages | Uptake of modified lipoproteins. | Expression inhibited by IL-6. | nih.gov |

| T-cell activation/differentiation | T cells (CD4+, CD8+) | Central to adaptive immunity. | Can be modulated by various immunomodulatory agents. | cellsignal.com |

Interactions with Plant Physiological Processes and Stress Responses (e.g., Salinity Tolerance, Detoxification Mechanisms in Plants)

Plants have evolved intricate mechanisms to cope with various environmental stresses, including high salinity. mdpi.comnih.gov Salinity stress imposes both osmotic stress, which limits water uptake, and ionic toxicity, primarily from an excess of sodium ions (Na+). mdpi.comnih.gov To survive under such conditions, plants employ a range of physiological and biochemical adaptations. frontiersin.org These include the accumulation of compatible solutes to maintain osmotic balance, the regulation of ion transport to control Na+ levels, and the activation of antioxidant defense systems to mitigate oxidative damage caused by reactive oxygen species (ROS). nih.govfrontiersin.org

The detoxification of harmful substances, including heavy metals and organic pollutants, is another critical survival strategy in plants. researchgate.netscialert.net This process often involves a three-phase system: transformation, conjugation, and sequestration. researchgate.net In the first phase, compounds are chemically modified, often through oxidation or hydrolysis. In the second phase, the modified compounds are conjugated with molecules like glutathione, glucose, or amino acids, which increases their solubility and reduces their toxicity. researchgate.net Finally, these conjugates are transported and sequestered into vacuoles or bound to the cell wall, effectively removing them from metabolically active cellular compartments. researchgate.netnih.gov

Plant hormones play a central role in coordinating these stress responses and developmental processes. nih.gov A complex network of interactions and feedback loops between different hormonal pathways, including those of abscisic acid, auxins, and cytokinins, ultimately determines the plant's ability to adapt and survive. nih.gov

Investigation of Other Preclinical Cellular Mechanisms (e.g., Cytoprotection)

Preclinical research has explored various cellular mechanisms that contribute to the protective effects of certain compounds against cellular stress and damage. One such mechanism is cytoprotection, which involves the preservation of cellular integrity and function in the face of harmful stimuli.

In the context of plant biology, a key cytoprotective strategy against stresses like high salinity is the maintenance of ion homeostasis. mdpi.com Plants have developed mechanisms to control the uptake and compartmentalization of ions, preventing the accumulation of toxic levels of ions like sodium in the cytoplasm. mdpi.com This is often achieved by sequestering excess ions into the vacuole. mdpi.com

Another important aspect of cytoprotection is the antioxidant defense system. nih.gov Abiotic stresses, such as exposure to heavy metals, can lead to the overproduction of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. frontiersin.org Plants counteract this oxidative stress by upregulating both enzymatic and non-enzymatic antioxidants. bibliotekanauki.pl Non-enzymatic antioxidants include compounds like glutathione, ascorbate, and various phenolics. bibliotekanauki.pl

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Interleukin-6 (IL-6) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1β (IL-1β) |

| Javamide-II |

| Withaferin A |

| δ-Amyrone |

| β-escin |

| glutathione |

| ascorbate |

| proline |

Structure Activity Relationship Sar Studies of Bolusanthin and Its Analogues

Correlating Structural Features with Biological Activities

The biological activity of isoflavonoids, including Bolusanthin and its analogues, is intrinsically linked to their molecular architecture. Key structural features, such as the presence, number, and position of hydroxyl (-OH) and prenyl groups, play a decisive role in their antimicrobial and antioxidant effects.

Research into prenylated isoflavonoids has consistently shown that these lipophilic side chains are critical for antimicrobial potency. The increased lipophilicity is thought to facilitate interaction with and disruption of microbial cell membranes. Current time information in Bangalore, IN.researchgate.net Studies comparing various isoflavonoids reveal that the position of the prenyl group significantly influences activity. For instance, in the isoflavone (B191592) class, prenylation at the C-6 position is often more favorable for antibacterial activity against Staphylococcus aureus than at the C-8 position. thieme-connect.deresearchgate.net In contrast, for the related flavanone (B1672756) class, the reverse is true, highlighting the subtle yet critical influence of the core flavonoid structure. frontiersin.org

The hydroxylation pattern on the aromatic rings (A and B rings) is another major determinant of biological activity. Phenolic hydroxyl groups are crucial for antioxidant activity through their ability to donate hydrogen atoms to scavenge free radicals. In terms of antimicrobial action, specific hydroxylation patterns are associated with enhanced potency. SAR studies on a range of isoflavonoids have identified that the presence of hydroxyl groups at positions C-5 and C-7 on the A-ring, combined with a hydroxyl group at the C-4' position on the B-ring, is strongly correlated with lower minimum inhibitory concentrations (MIC), indicating greater antibacterial efficacy. researchgate.netresearchgate.net

A comparative analysis of this compound analogues isolated from Bolusanthus speciosus illustrates these principles. For example, this compound III (7,2'-dihydroxy-4'-methoxyisoflav-3-ene) and this compound IV (a 2-arylbenzofuran derivative) both exhibit strong antimicrobial and radical-scavenging properties, which can be attributed to their specific combination of hydroxyl and methoxy (B1213986) substitutions. researchgate.netnih.govumass.edu

| Compound/Analogue Class | Key Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Prenylated Isoflavonoids | Prenyl group at C-6 (on isoflavone core) | Enhances antimicrobial activity against S. aureus. | thieme-connect.deresearchgate.net |

| Prenylated Isoflavonoids | Prenyl group at C-8 (on isoflavone core) | Generally less active than C-6 prenylation for antimicrobial effects. | researchgate.net |

| General Isoflavonoids | Hydroxyl groups at C-5, C-7 (A-ring) and C-4' (B-ring) | Associated with potent antibacterial activity (lower MIC values). | researchgate.netresearchgate.net |

| General Flavonoids | C2=C3 double bond in the C-ring (Flavones vs. Flavanones) | May be essential for inhibiting bacterial growth; flavones are often more active than corresponding flavanones. | umass.edu |

| This compound III | Isoflav-3-ene scaffold with 7,2'-dihydroxy-4'-methoxy substitution | Demonstrates strong antimicrobial and antioxidant activities. | researchgate.netnih.gov |

Identification of Pharmacophores and Key Functional Groups

A pharmacophore is an abstract representation of the molecular features necessary for a specific biological interaction. For this compound and its analogues, the pharmacophore for antimicrobial activity can be deduced from SAR studies and computational modeling.

The essential features for the antimicrobial activity of these prenylated isoflavonoids generally include:

A Hydrophobic Region: This is most effectively provided by the prenyl side chain. This lipophilic group is critical for interactions with and disruption of the bacterial cytoplasmic membrane. Current time information in Bangalore, IN.orgsyn.org

Aromatic Systems: The two aromatic rings (A and B) of the isoflavonoid (B1168493) core act as a rigid scaffold and can engage in π-π stacking interactions with biological targets. orgsyn.orgdntb.gov.ua

Hydrogen Bond Donors/Acceptors: The phenolic hydroxyl groups are key hydrogen bond donors. masterorganicchemistry.com The oxygen atoms within the heterocyclic C-ring and in methoxy groups can act as hydrogen bond acceptors. dntb.gov.ua These features are crucial for specific binding to target proteins or for interacting with the phospholipid heads of the cell membrane.

A 3D pharmacophore model developed for antibacterial prenylated (iso)flavonoids against Listeria monocytogenes and E. coli confirmed these elements. The model identified one hydrophobic feature (corresponding to the prenyl group), two aromatic ring features, and one or two hydrogen bond acceptor features as being critical for activity. orgsyn.orgdntb.gov.ua The catechol moiety (ortho-dihydroxy groups) on an aromatic ring has also been identified as a crucial pharmacophore element for the covalent binding and inhibition of certain bacterial enzymes like MurA. researchgate.net

Therefore, the key functional groups defining the pharmacophore of a this compound-like molecule are the prenyl group (for lipophilicity and membrane interaction) and the phenolic hydroxyl groups (for hydrogen bonding and radical scavenging). The specific spatial arrangement of these groups on the isoflavonoid scaffold is what determines the molecule's potency and selectivity.

Rational Design of Novel this compound Derivatives with Enhanced Activities

The insights gained from SAR and pharmacophore modeling provide a clear roadmap for the rational design of new this compound derivatives. The goal of such design is to synthesize novel compounds with improved potency, better selectivity, or enhanced pharmacokinetic properties.

A critical prerequisite for any rational design program is a viable synthetic pathway to the core molecular scaffold. The first total synthesis of (±)-Bolusanthin III has been successfully achieved, providing a foundational methodology. thieme-connect.de The key step in this synthesis involves an intramolecular Wittig reaction to construct the characteristic isoflav-3-ene ring system. thieme-connect.deresearchgate.net This synthetic route is significant because it is not limited to producing the natural product; it can be adapted to create a variety of analogues.

Based on the established SAR, several strategies for designing novel derivatives can be proposed:

Modification of the Prenyl Group: The Wittig reaction strategy could be used with precursors containing different lipophilic side chains to explore the effect of chain length or branching on antimicrobial activity. Cyclization of the prenyl group, which is known to enhance lipophilicity, could also be targeted. organic-chemistry.org

Alteration of the Hydroxylation Pattern: The synthesis could be modified to introduce or remove hydroxyl groups at specific positions identified as critical by SAR studies (e.g., C-5, C-7, C-4'). researchgate.netresearchgate.net For instance, introducing a catechol moiety on the B-ring could be explored to enhance enzyme inhibition. researchgate.net

Substitution on the Aromatic Rings: The synthetic pathway allows for the introduction of other substituents, such as halogens or electron-withdrawing groups, onto the aromatic rings. Halogenation has been shown to enhance the antibacterial activity of other flavonoid classes. acs.org

By leveraging the established synthetic strategy, new molecules can be purposefully created. For example, a derivative could be designed that combines the optimal C-6 prenylation with the ideal 5,7,4'-trihydroxy substitution pattern on a this compound-like isoflav-3-ene core. thieme-connect.deresearchgate.net These rationally designed compounds could then be synthesized and subjected to biological evaluation, creating an iterative cycle of design, synthesis, and testing to optimize for the desired activity. This approach represents a powerful method for transforming a natural product lead into a potentially new class of therapeutic agents. pressbooks.pub

Advanced Analytical Methodologies for Bolusanthin Research

Quantitative and Qualitative Analysis in Complex Biological Matrices (e.g., LC-MS/MS, HPLC-PAD, UFLC-MS/MS)

The accurate quantification and qualitative identification of Bolusanthin and its related metabolites within complex biological samples, such as plant tissues, plasma, or urine, are fundamental for pharmacokinetic, toxicokinetic, and metabolomic studies. researchgate.netunl.edu Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA), and Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) are indispensable for this purpose due to their sensitivity, specificity, and robustness. creative-proteomics.commeasurlabs.comd-nb.info

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantitative bioanalysis, offering exceptional sensitivity and selectivity. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. youtube.com For this compound analysis, a method would involve chromatographic separation on a reverse-phase column followed by detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. creative-proteomics.comlcms.cz In MRM, specific precursor-to-product ion transitions for this compound are monitored, which minimizes matrix interference and allows for accurate quantification even at very low concentrations in complex matrices like plasma. creative-proteomics.comnih.gov While a specific validated LC-MS/MS method for this compound is not widely published, the general principles are well-established for isoflavonoids and other phenolic compounds. nih.govmdpi.com

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) is a widely used, robust technique for the analysis of polyphenols. scielo.brresearchgate.netmdpi.com The HPLC system separates the components of a mixture, and the PDA detector records the UV-Vis spectrum for each eluting peak. nih.govniscpr.res.in This allows for the identification of this compound based on its characteristic UV spectrum and retention time, and for its quantification against a standard curve. researchgate.netmdpi.com While less sensitive than MS detection, HPLC-PDA is a cost-effective and reliable method for analyzing samples where this compound is present at higher concentrations, such as in plant extracts or fractions. scielo.br

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) offers a significant advantage in terms of speed, dramatically reducing analysis time without compromising resolution or sensitivity. prosciento.commdpi.comnih.gov This high-throughput capability is particularly valuable for pharmacokinetic studies that involve analyzing a large number of samples. d-nb.infomdpi.com A UFLC-MS/MS method for this compound would allow for the rapid quantification of the parent compound and its metabolites from biological fluids, enabling detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The method validation would include assessing linearity, precision, accuracy, recovery, and matrix effects to ensure reliable results. d-nb.infonih.gov

Table 1: Hypothetical UFLC-MS/MS Parameters for this compound Analysis This table presents a potential set of parameters for a UFLC-MS/MS method for the quantitative analysis of this compound, based on established methods for similar flavonoid compounds.

| Parameter | Specification | Rationale/Reference |

|---|---|---|

| Chromatography System | Shimadzu UFLC or equivalent | Provides rapid and high-resolution separation. prosciento.commdpi.com |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) | Standard for separation of moderately polar isoflavonoids. prosciento.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Ensures efficient elution and ionization of analytes. nih.govmdpi.com |

| Flow Rate | 0.4 mL/min | Typical flow rate for UFLC systems providing short run times. nih.gov |

| Mass Spectrometer | Triple Quadrupole (QqQ) | Ideal for quantitative analysis using MRM mode. prosciento.com |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode | ESI is standard for flavonoids; mode would be optimized for this compound. d-nb.info |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for quantification in complex matrices. creative-proteomics.comnih.gov |

| Hypothetical MRM Transition | e.g., m/z 271.1 -> 137.0 (for this compound III, C16H14O4) | Based on predicted fragmentation of the parent ion. Specific transitions require experimental determination. |

Application of Hyphenated Techniques for Metabolomic Profiling (e.g., LC-NMR, LC-MS-NMR)

Metabolomic profiling of an organism like Bolusanthus speciosus aims to identify a wide array of secondary metabolites in a single analysis. nih.govscirp.orgresearchgate.net Hyphenated techniques, which couple the separation power of liquid chromatography with the structure-elucidating capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy, are exceptionally powerful for this task. researchgate.net Techniques such as LC-NMR and LC-MS-NMR are at the forefront of natural product discovery, enabling the direct identification of compounds in complex mixtures and saving significant time compared to traditional isolation and purification methods. nih.govmdpi.com

LC-NMR directly links an HPLC system to an NMR spectrometer. researchgate.net As compounds elute from the LC column, they pass through a specialized flow cell within the NMR magnet, allowing for the acquisition of NMR spectra in real-time (on-flow), or by temporarily stopping the flow to acquire more detailed 2D spectra for a peak of interest (stop-flow). researchgate.net This is invaluable for the analysis of crude plant extracts, as it can provide unambiguous structural information for various components, including isomers, which are often difficult to distinguish by MS alone. unl.edu The initial structural characterization of this compound relied on NMR spectroscopy after its isolation. ub.bw An LC-NMR approach would allow for the direct observation of this compound's unique proton (¹H) and carbon (¹³C) signals within the B. speciosus extract, confirming its isoflav-3-ene or 2-arylbenzofuran structure and identifying related analogues.

LC-MS-NMR represents a comprehensive analytical platform by integrating three orthogonal detection methods. d-nb.info In this setup, the eluent from the LC column is split, with a small portion directed to the MS for accurate mass and fragmentation data, and the majority sent to the NMR for detailed structural analysis. mdpi.com This combination is particularly potent for de novo identification of unknown compounds. For research on this compound, an LC-MS-NMR analysis of a B. speciosus extract would simultaneously provide the molecular formula (from high-resolution MS) and the complete chemical structure (from 1D and 2D NMR experiments like COSY, HSQC, and HMBC) for this compound III, this compound IV, and other co-eluting phytochemicals. nih.gov This integrated data facilitates rapid and confident identification of known compounds (dereplication) and the full characterization of novel structures. unl.edu

Table 2: Comparison of Hyphenated Techniques for Metabolomic Profiling

| Technique | Primary Information Provided | Advantages for this compound Research | Limitations |

|---|---|---|---|

| LC-MS | Retention Time, Mass-to-Charge Ratio (m/z), Fragmentation Pattern | High sensitivity for detecting trace metabolites; rapid screening of extracts. creative-proteomics.com | Difficulty in distinguishing between isomers; structure assignment is often tentative without standards. |

| LC-NMR | Retention Time, Full 1D/2D NMR Spectra (¹H, ¹³C, COSY, etc.) | Provides unambiguous structural elucidation, including stereochemistry; excellent for differentiating isomers. researchgate.netmdpi.com | Inherently low sensitivity compared to MS, requiring higher concentrations of analyte. mdpi.com |

| LC-MS-NMR | Combined MS and NMR data on the same peak | Provides the most comprehensive data for confident de novo structure elucidation of unknown metabolites in a single run. d-nb.infomdpi.com | High instrument complexity and cost; requires specialized expertise for operation and data interpretation. |

Bioautographic and High-Throughput Screening Assays for this compound Discovery

Identifying new bioactive compounds is a cornerstone of natural product research. Bioautography and high-throughput screening (HTS) are two key methodologies used to screen plant extracts or compound libraries for biological activity, which can lead to the discovery of compounds like this compound.

Bioautographic Assays , particularly Thin-Layer Chromatography-Direct Bioautography (TLC-DB), are simple, rapid, and effective methods for detecting antimicrobial or enzyme-inhibiting compounds directly on a chromatogram. nih.govnih.gov This technique was instrumental in the study of Bolusanthus speciosus, where it was used to screen for antimicrobial activity. ub.bw In this method, a plant extract is first separated by TLC. The plate is then sprayed with a suspension of a test microorganism (e.g., Staphylococcus aureus). After incubation, the plate is sprayed with a viability indicator dye, such as a tetrazolium salt. Zones of inhibition (clear or white spots against a colored background) appear where compounds with antimicrobial activity are located. nih.govbmglabtech.com This bioassay-guided approach allows for the targeted isolation of active compounds, and it was through such a procedure that the antimicrobial properties of this compound III and this compound IV were demonstrated. ub.bw

High-Throughput Screening (HTS) employs automation and robotics to test hundreds of thousands of compounds against a specific biological target in a miniaturized format (e.g., 384- or 1536-well microplates). wikipedia.orgnuvisan.comsigmaaldrich.com While no specific HTS campaigns for this compound have been reported, this methodology is ideally suited for discovering new isoflavonoids or identifying new activities for known ones. For example, a library of natural products, including extracts from B. speciosus or isolated isoflavonoids, could be screened against a panel of targets such as enzymes, receptors, or whole cells to identify "hits." wikipedia.orgnaturalproducts.net These hits are compounds that show a desired effect, such as inhibiting a cancer cell line or activating a specific signaling pathway. profil.com HTS provides a starting point for lead optimization in drug discovery, and its application could uncover novel therapeutic potentials for the this compound chemical scaffold. wikipedia.orgnuvisan.com

Table 3: Comparison of Screening Assays for Bioactivity

| Feature | TLC-Direct Bioautography | High-Throughput Screening (HTS) |

|---|---|---|

| Principle | Combines chromatographic separation with in-situ biological detection on a TLC plate. nih.govnih.gov | Automated testing of large numbers of compounds in microplates against a biological target. wikipedia.orgnuvisan.com |

| Throughput | Low to medium (tens of samples per plate). | Very high (10,000s to 100,000s of compounds per day). nuvisan.com |

| Primary Use | Bioassay-guided fractionation of complex mixtures (e.g., plant extracts). ub.bwnih.gov | Screening large, purified compound libraries for "hits." naturalproducts.net |

| Information Gained | Identifies which compound(s) in a mixture are active. | Identifies which individual compounds from a library are active. |

| Cost & Complexity | Low cost, simple equipment. nih.gov | High cost, requires robotics and complex infrastructure. sigmaaldrich.com |

Isotopic Tracer Analysis in Biosynthesis and Metabolism Research

Understanding how a plant synthesizes a complex molecule like this compound, or how it is metabolized by an organism, requires tracing the flow of atoms through metabolic pathways. Isotopic tracer analysis is the definitive tool for this purpose. This technique involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system and then tracking its incorporation into downstream metabolites using mass spectrometry or NMR. prosciento.com

Biosynthesis Research: The general biosynthetic pathway for isoflavonoids starts from the amino acid L-phenylalanine. nih.gov However, the specific enzymatic steps that lead to the unique isoflav-3-ene structure of this compound III or the 2-arylbenzofuran of this compound IV are not fully elucidated. Isotopic tracer studies could illuminate this pathway. For instance, by feeding B. speciosus seedlings with ¹³C-labeled phenylalanine, researchers could track the flow of the labeled carbon atoms. By isolating this compound after a period of growth and analyzing its ¹³C enrichment pattern by MS and NMR, the precise sequence of bond formations and rearrangements in its biosynthesis can be determined. nih.govnih.gov This provides fundamental knowledge and opens avenues for metabolic engineering to enhance the production of these compounds.

Metabolism Research: To study how this compound is metabolized in an animal or human system, a ¹³C-labeled version of this compound could be administered. Subsequent analysis of blood and urine samples using LC-MS would allow for the detection of metabolites, which would be identifiable by their characteristic isotopic signature. youtube.com This approach, known as metabolic flux analysis, provides a dynamic view of the metabolic fate of the compound, helping to identify key metabolites and quantify the rates of different metabolic reactions (e.g., glucuronidation, sulfation, or oxidation). prosciento.com Such studies are crucial for understanding the bioavailability and biological activity of this compound and its derivatives in vivo.

Theoretical and Computational Chemistry Approaches to Bolusanthin Research

Molecular Modeling and Conformational Analysis of Bolusanthin Structures

Molecular modeling is a cornerstone of computational chemistry, allowing for the three-dimensional visualization and manipulation of molecular structures. nust.edu.pk In the context of this compound, a pterocarpan (B192222), understanding its conformation is crucial due to the inherent flexibility of its fused ring system. The stereochemistry at positions 6a and 11a of pterocarpans, for instance, significantly influences their unique conformations and, consequently, their biological activities. researchgate.net